molecular formula C18H15BrN2OS B2609348 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034252-12-3

2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2609348
CAS RN: 2034252-12-3
M. Wt: 387.3
InChI Key: ANKZLTMYADVBTG-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as BPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives : A study detailed the synthesis of compounds through esterification and hydrazination processes leading to Schiff bases and thiazolidinone derivatives. These compounds were evaluated for their antimicrobial activities, showcasing the potential use of similar chemical frameworks in developing new antimicrobial agents (Fuloria et al., 2014).

  • Sulphonamide Derivatives and Antimicrobial Activity : Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives explored their reactivity with nitrogen-based nucleophiles, leading to compounds with significant antimicrobial activity. This study emphasizes the versatility of bromo-acetamide derivatives in synthesizing compounds with potential health applications (Fahim & Ismael, 2019).

Organic Synthesis and Chemical Properties

  • Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling : A paper described the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. This research not only highlights a method for creating diverse chemical entities but also explores their potential biological activities and physical properties, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

  • Synthesis of Functionalized Pyridine Linked Thiazole Derivatives : Another study focused on synthesizing pyridine linked thiazole derivatives, investigating their antiproliferative activity against various cancer cell lines. This research provides insights into the potential therapeutic applications of pyridine and thiazole hybrids (Alqahtani & Bayazeed, 2020).

properties

IUPAC Name

2-(4-bromophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c19-16-5-3-13(4-6-16)9-18(22)21-11-14-8-15(12-20-10-14)17-2-1-7-23-17/h1-8,10,12H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKZLTMYADVBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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